ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(11(12)13)5-8(14-15)7-3-4-7/h5,7,11H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUHAANXCQKIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2CC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the difluoromethyl and cyclopropyl moieties .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Biological Activities
Research indicates that ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate exhibits significant biological activities, particularly in the modulation of insulin resistance and metabolic pathways. Compounds with similar structures have been shown to interact with specific biological targets, leading to therapeutic effects in conditions such as diabetes and obesity.
Applications in Medicinal Chemistry
This compound serves as a lead compound in medicinal chemistry for developing new therapeutic agents targeting metabolic disorders. Its unique structure allows for modifications that can enhance its activity against specific biological targets.
Case Studies
- Insulin Sensitivity Enhancement : In a study examining compounds similar to this compound, researchers found that certain modifications led to improved insulin sensitivity in diabetic models. This suggests that further exploration of this compound could yield promising results for diabetes treatment .
- Metabolic Pathway Modulation : Another study highlighted the compound's potential in modulating key enzymes involved in glucose metabolism. The findings indicated that this compound could influence metabolic pathways relevant to obesity management .
Mechanism of Action
The mechanism of action of ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Differences and Implications
The trifluoromethyl analog (CAS 1898213-85-8) replaces CHF₂ with CF₃, enhancing electron-withdrawing effects. This could improve resistance to oxidative metabolism, extending half-life in biological systems .
Difluoromethyl (CHF₂) vs. trifluoromethyl (CF₃): CHF₂ offers moderate electron-withdrawing effects and lower lipophilicity (LogP ~1.8 vs. ~2.2 for CF₃), which may affect membrane permeability .
The discontinued status of Ethyl 2-(5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetate () highlights challenges in commercial availability compared to analogs like CAS 1898213-85-8, which is typically in stock .
Research Findings and Trends
- Synthetic Routes: Pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or via Gewald-type reactions (e.g., ’s use of malononitrile and sulfur) .
- Crystallography Tools : Structural analysis of such compounds relies on software like SHELXL () and visualization tools like WinGX/ORTEP (), ensuring accurate determination of substituent geometries .
Biological Activity
Ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a synthetic compound with significant potential in medicinal chemistry, particularly in the modulation of metabolic pathways. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₁H₁₄F₂N₂O₂
- Molecular Weight : 244.24 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group and a difluoromethyl moiety attached to a pyrazole ring, contributing to its unique biological properties .
1. Metabolic Modulation
Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism. In vitro studies have demonstrated its potential to interact with enzymes involved in insulin signaling pathways, suggesting a role in diabetes treatment .
2. Structure-Activity Relationship (SAR)
The incorporation of the difluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability. This structural feature is crucial for its pharmacological activity.
A comparative analysis of similar compounds shows variations in biological activity based on structural modifications:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate | Trifluoromethyl instead of difluoromethyl | Moderate anti-inflammatory effects |
| N-[4-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-3-fluorophenyl]-2,6-difluorobenzamide | Multiple fluorinated groups | Antitumor activity against BRAF(V600E) |
Case Study 1: Insulin Sensitivity Enhancement
A study investigated the effects of pyrazole derivatives on insulin signaling pathways. This compound was found to significantly increase glucose uptake in adipocytes, indicating its potential as a therapeutic agent for insulin resistance.
Case Study 2: Antitumor Potential
In another research context, compounds structurally related to this compound were evaluated for their inhibitory effects on cancer cell lines. The results suggested that modifications leading to higher lipophilicity correlated with enhanced cytotoxicity against specific tumor types .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer: A common approach involves nucleophilic substitution between a pyrazole precursor and ethyl chloroacetate under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at ambient temperature facilitates alkylation of pyrazole nitrogen, achieving yields >80% . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Stoichiometry: Excess ethyl chloroacetate (2 equiv.) ensures complete substitution .
- Workup: Extraction with ethyl acetate and drying over MgSO₄ improve purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H and ¹⁹F NMR identify cyclopropyl, difluoromethyl, and ester groups. For example, the cyclopropyl proton resonates at δ 1.0–1.5 ppm, while CF₂H signals appear as doublets near δ 5.5–6.5 ppm .
- LC-MS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₃F₂N₂O₂).
- HPLC: Purity >98% can be validated using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management: Absorb spills with inert materials (e.g., Celite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. Key steps:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution: SHELXD or intrinsic phasing methods generate initial models .
- Validation: Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. What strategies mitigate side product formation during alkylation of the pyrazole core?
- Methodological Answer: Competing N- vs. O-alkylation can occur. Mitigation includes:
- Regioselective protection: Use bulky bases (e.g., DBU) to favor N-alkylation over ester hydrolysis .
- Temperature control: Low temperatures (0–5°C) reduce byproduct formation (e.g., di-alkylated species) .
- Chromatography: Flash chromatography (cyclohexane/ethyl acetate gradient) separates regioisomers .
Q. How do electronic effects of the difluoromethyl group influence reactivity in downstream derivatization?
- Methodological Answer: The electron-withdrawing CF₂H group:
- Deactivates the pyrazole ring: Reduces electrophilic substitution at the 4-position.
- Enhances stability: Fluorine’s inductive effect increases resistance to oxidative degradation .
- Directs cross-coupling: Suzuki-Miyaura reactions favor coupling at the cyclopropyl-substituted position due to steric and electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental NMR chemical shifts?
- Methodological Answer:
- Verify solvent effects: Simulate shifts using implicit solvent models (e.g., PCM for CDCl₃) .
- Check conformational flexibility: Rotamer populations (e.g., ester group orientation) can shift peaks by 0.3–0.5 ppm. Use NOESY to confirm dominant conformers .
- Cross-validate with DFT: Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate shifts with GIAO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
